molecular formula C17H15NO2S3 B2634652 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 2097940-66-2

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2634652
CAS No.: 2097940-66-2
M. Wt: 361.49
InChI Key: OLMJGHXEOIXFBQ-VMPITWQZSA-N
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Description

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO2S3 and its molecular weight is 361.49. The purity is usually 95%.
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Biological Activity

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide, a complex organic compound, features a unique structural arrangement that includes a bithiophene moiety and thiophene derivatives. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in cancer research and organic electronics.

Structural Characteristics

The molecular formula for this compound is C19H19N1O3S2C_{19}H_{19}N_{1}O_{3}S_{2} with a molecular weight of approximately 335.45 g/mol. The structure is characterized by:

  • Bithiophene Core: Facilitates π–π stacking interactions with biological molecules.
  • Hydroxyethyl Group: Enhances solubility and potential hydrogen bonding.
  • Prop-2-enamide Linkage: Provides reactivity for further chemical modifications.

Biological Activity

Research indicates that compounds with similar bithiophene structures exhibit significant biological activities, including anticancer , antimicrobial , and photophysical properties .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of related thiophene derivatives on various cancer cell lines:

  • Cell Line Studies:
    • Compounds were tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
    • Results showed that certain derivatives exhibited IC50 values as low as 0.045μM0.045\,\mu M against MCF-7 cells, indicating potent anticancer activity .
CompoundCell LineIC50 (μg/mL)IC50 (μM)
Compound 3MCF-713.420.045
Compound 4MDA-MB-23152.560.16

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Cycle Arrest: Induced arrest in the G1 phase for estrogen receptor-positive cells and G2 phase for triple-negative cells.
  • Apoptosis Induction: Activation of apoptotic pathways leading to programmed cell death.

Interaction with Biological Targets

The compound interacts with specific molecular targets, likely through:

  • Hydrogen Bonding: Facilitated by the hydroxyethyl group.
  • π–π Interactions: Between the bithiophene moiety and aromatic residues in target proteins.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of thiophene derivatives:

  • Study on Cytotoxicity:
    • A study assessed the cytotoxic effects of various thiophene derivatives using BALB 3T3 mouse fibroblast cells, revealing dose-dependent cytotoxicity with calculated CC50 values .
CompoundCC50 (μg/mL)CC50 (μM)
Compound 117365.37
Compound 426289.37

Scientific Research Applications

Anti-inflammatory Activity

Thiophene derivatives have been shown to possess anti-inflammatory properties. Research indicates that compounds similar to (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Summary of Anti-inflammatory Activity in Thiophene Derivatives

CompoundMechanism of ActionDoseEffectiveness
Compound 4Inhibition of 5-LOX100 µg/mL57% inhibition
Compound 5Reduces TNF-α and IL-810 µMSignificant reduction
Compound 15Paw edema model50 mg/kg58.46% inhibition

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated that thiophene derivatives can effectively inhibit the growth of both bacteria and fungi.

Table 2: Antimicrobial Efficacy of Thiophene Compounds

PathogenCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusThiophene derivative A32 µg/mL
Escherichia coliThiophene derivative B16 µg/mL
Candida albicansThiophene derivative C64 µg/mL

Anticancer Potential

Thiophene-based compounds have shown promise in cancer research, particularly in inhibiting tumor growth and proliferation through modulation of signaling pathways related to cell survival and apoptosis.

Case Study 1: Anti-inflammatory Effects In Vivo

In a study involving carrageenan-induced paw edema, a thiophene derivative demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin, indicating that modifications in the thiophene structure can enhance therapeutic efficacy.

Case Study 2: Antimicrobial Screening

A series of thiophene derivatives were screened against various bacterial strains, revealing significant antibacterial activity particularly against Gram-positive bacteria. This highlights the potential for these compounds in developing new antibiotics.

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S3/c19-13(11-18-17(20)8-5-12-3-1-9-21-12)14-6-7-16(23-14)15-4-2-10-22-15/h1-10,13,19H,11H2,(H,18,20)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMJGHXEOIXFBQ-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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